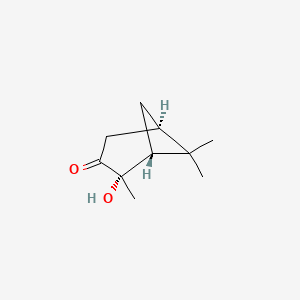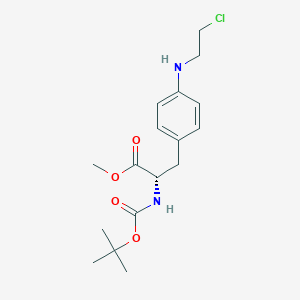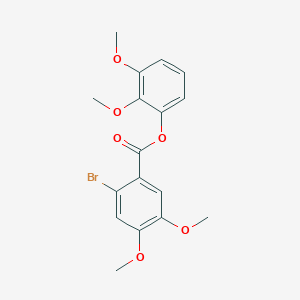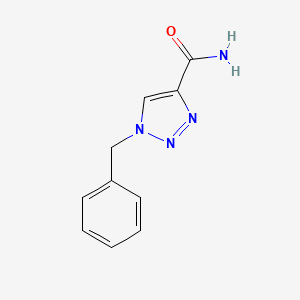![molecular formula C₁₁H₁₃ClN₂O₂ B1144515 3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1138463-56-5](/img/structure/B1144515.png)
3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Übersicht
Beschreibung
“3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the empirical formula C11H11ClN2O . It has a molecular weight of 222.67 .
Synthesis Analysis
A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .
Molecular Structure Analysis
The SMILES string of the compound is O=C1N2C(C=CC=C2)=NC©=C1CCCl . The InChI key is LFTGLYCNMGGMKL-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound has been involved in a metal-free C-3 chalcogenation (sulfenylation and selenylation) reaction . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .
Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
Specific Scientific Field
Organic Synthesis
Summary of the Application
The compound is used in the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .
Methods of Application or Experimental Procedures
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised. This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .
Results or Outcomes
The process results in high yields of up to 95% .
Application as Antibacterial Agents
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized as potential antibacterial agents .
Methods of Application or Experimental Procedures
The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .
Results or Outcomes
All the synthesized compounds were screened for their in vitro antibacterial activity against standard strains of Gram-Positive (Bacillus Subtilis MTCC 121 and Staphylococcus epidermidis 435), and Gram-negative (Xanthomonas Campestris 7903 and Pseudomonas aeruginosa MTCC 7908) bacteria. Compounds with substituted heterocyclic piperazine moiety showed good activity. In particular, compound 6i showed two-fold better activity compared to the standard drug Strepyomycin sulphate .
Application in Neurotransmission
Specific Scientific Field
Neuroscience
Summary of the Application
The compound is used in the study of neurotransmission, which is the process by which signaling molecules called neurotransmitters are released by a neuron, and bind to and activate the receptors of another neuron .
Methods of Application or Experimental Procedures
The compound can be used in various experimental models to study its effects on neurotransmission. This can include in vitro studies with isolated neurons or in vivo studies using animal models .
Results or Outcomes
The specific results or outcomes of these studies are not provided in the source. However, the compound’s use in these studies suggests it may have potential effects on neurotransmission .
Application in Pain and Inflammation
Specific Scientific Field
Pharmacology
Summary of the Application
The compound has potential applications in the treatment of pain and inflammation. It may work by modulating the activity of certain receptors or enzymes involved in these processes .
Methods of Application or Experimental Procedures
The compound can be administered in preclinical models of pain and inflammation to assess its therapeutic potential. This can include models of acute or chronic pain, as well as various types of inflammation .
Results or Outcomes
The specific results or outcomes of these studies are not provided in the source. However, the compound’s use in these studies suggests it may have potential therapeutic benefits in the treatment of pain and inflammation .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPXOUAVKJQFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(=O)C2=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







